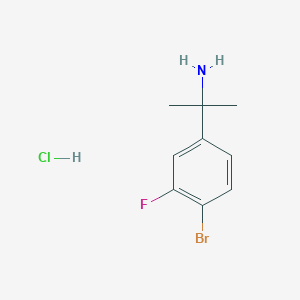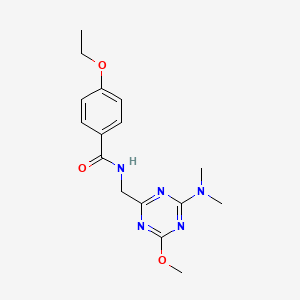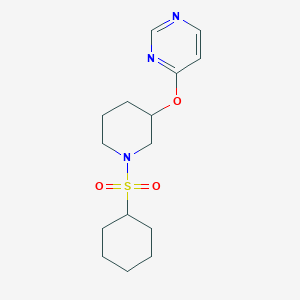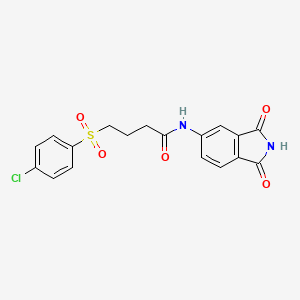
2-(4-Bromo-3-fluorophenyl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromo-3-fluorophenyl)propan-2-amine;hydrochloride” is a chemical compound with the molecular formula C9H12BrClFN . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom and a fluorine atom attached to a phenyl ring, which is connected to a propan-2-amine group . The presence of these halogen atoms could potentially influence the reactivity and properties of the compound.Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Synthetic Pathways : The compound 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized via amination and cyclization from a bromo-fluorophenyl precursor. This process highlights the potential for creating complex molecules from simpler halogenated phenyl compounds, which could include the synthesis of 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride (Tan Bin, 2010).
Characterization and Crystal Structure Analysis : The study on alkyl substituted N,4-diphenyl thiazole-2-amine synthesis, including crystal structure and Hirshfeld surface analysis, provides insights into the structural characterization techniques that could be applied to similar compounds, such as 2-(4-Bromo-3-fluorophenyl)propan-2-amine hydrochloride (AfraQuasar A. Nadaf et al., 2019).
Potential Applications
Glucose Sensing Materials : The synthesis of amino-3-fluorophenyl boronic acid derivatives from bromo-fluoroaniline precursors, which are structurally similar to the compound , has applications in constructing glucose sensing materials. These materials operate at physiological pH, demonstrating the potential of halogenated phenylamines in biosensing technologies (Sasmita Das et al., 2003).
Corrosion Inhibition : Compounds with bromo-fluoro-benzylidene moieties, such as those studied for their corrosion inhibition effects on mild steel, illustrate the chemical utility of bromo-fluorophenyl derivatives. These inhibitors work by adsorption to the metal surface, suggesting similar compounds could serve as protective agents in materials science (Turuvekere K. Chaitra et al., 2015).
Photochemistry and Photocuring : The photochemical and photopolymerisation properties of halogen-substituted thioxanthones, through comparison, hint at the possible use of bromo-fluorophenyl compounds in photoinitiation and photocuring applications. This suggests a role in developing materials with specific light-responsive properties (N. Allen et al., 1994).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(4-bromo-3-fluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCUKCRILQNCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)
![N-(2-methoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2740762.png)






![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)
![Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740778.png)
![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)
